Superior Cellular Potency Compared to Purine-Based CDK Inhibitor CR8
A direct comparison of the purine-based CDK inhibitor CR8 with its pyrazolo[4,3-d]pyrimidine bioisosteres revealed that the pyrazolo[4,3-d]pyrimidine derivatives are more potent in cellular assays . While specific IC50 values for this direct comparison are not provided, the study explicitly states that the novel pyrazolo[4,3-d]pyrimidine compounds are 'more potent in cellular assays than purines' .
| Evidence Dimension | Cellular potency in CDK inhibition assays |
|---|---|
| Target Compound Data | Pyrazolo[4,3-d]pyrimidine bioisosteres of CR8 |
| Comparator Or Baseline | Purine-based CDK inhibitor CR8 |
| Quantified Difference | More potent (no specific fold-change provided) |
| Conditions | Cellular assays measuring CDK inhibition activity |
Why This Matters
This demonstrates that the pyrazolo[4,3-d]pyrimidine scaffold confers an intrinsic potency advantage over the structurally related purine core, making it a superior starting point for CDK inhibitor development.
- [1] Jorda R, Havlíček L, McNae IW, Walkinshaw MD, Voller J, Šturc A, et al. 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. Bioorg Med Chem Lett. 2016;26(3):1032-1037. doi:10.1016/j.bmcl.2015.12.045 View Source
